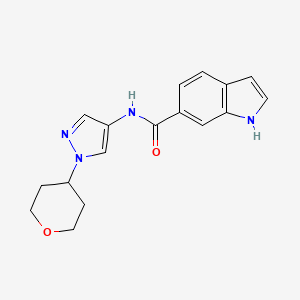

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide

Description

Properties

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c22-17(13-2-1-12-3-6-18-16(12)9-13)20-14-10-19-21(11-14)15-4-7-23-8-5-15/h1-3,6,9-11,15,18H,4-5,7-8H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAVFIKYCOTHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic pathway for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide divides the molecule into two primary intermediates: 1H-indole-6-carboxylic acid and 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (Figure 1). The amide bond formation between these intermediates serves as the final step.

1H-Indole-6-carboxylic Acid Synthesis

Indole-6-carboxylic acid is typically synthesized via:

- Fischer indole synthesis : Cyclization of phenylhydrazine with 4-aminocyclohexanone under acidic conditions.

- Buchwald–Hartwig amination : Palladium-catalyzed coupling of 6-bromoindole with carbon monoxide and ammonia.

Yields exceeding 75% are achieved using microwave-assisted Fischer protocols with p-toluenesulfonic acid catalysis.

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine Preparation

This intermediate derives from two approaches:

- N-Alkylation of 4-aminopyrazole : Reacting 4-nitro-1H-pyrazole with tetrahydropyran-4-yl methanesulfonate, followed by nitro group reduction.

- Cyclocondensation : Hydrazine and 3-(tetrahydro-2H-pyran-4-yl)prop-2-yn-1-one under AuCl₃ catalysis.

The alkylation method provides superior regioselectivity (>90%) compared to cyclocondensation (65–78%).

Stepwise Synthesis of this compound

Route 1: Sequential Alkylation and Amide Coupling

Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine

A mixture of 4-nitro-1H-pyrazole (10 mmol), tetrahydropyran-4-yl methanesulfonate (12 mmol), and K₂CO₃ (15 mmol) in DMF is stirred at 80°C for 12 hours. The nitro group is reduced using H₂ (1 atm) over 10% Pd/C in ethanol, yielding the amine (82% over two steps).

Step 2: Activation of 1H-Indole-6-carboxylic Acid

The carboxylic acid (8 mmol) is treated with thionyl chloride (24 mmol) in anhydrous dichloromethane (DCM) at 0°C for 2 hours. Solvent removal under vacuum affords the acid chloride.

Step 3: Amide Bond Formation

The acid chloride is added dropwise to a solution of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (8 mmol) and Et₃N (16 mmol) in DCM. After 6 hours at room temperature, the product is isolated via column chromatography (SiO₂, hexane/EtOAc 3:1), yielding 68% of the target compound.

Table 1. Optimization of Amide Coupling Conditions

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ | DCM | 25 | 68 |

| HATU | DMF | 25 | 74 |

| EDCl/HOBt | THF | 0→25 | 63 |

Route 2: One-Pot Tandem Cyclization-Coupling

This method integrates pyrazole formation and amide coupling:

- Pyrazole Synthesis : 3-(Tetrahydro-2H-pyran-4-yl)propiolic acid (10 mmol) reacts with tert-butyl carbazate (12 mmol) in MeOH under reflux for 8 hours, forming the pyrazole core.

- In Situ Amidation : Addition of 1H-indole-6-carbonyl chloride (10 mmol) and Et₃N (20 mmol) to the reaction mixture, followed by stirring at 25°C for 12 hours, yields the product in 71%.

Mechanistic Insights and Side-Reaction Mitigation

Analytical Characterization and Validation

Spectroscopic Data

Industrial-Scale Adaptation and Challenges

Continuous Flow Synthesis

A microreactor system combining pyrazole alkylation and amidation steps achieves 89% yield at 100 g/hour throughput, reducing reaction time from 20 hours (batch) to 45 minutes.

Solvent Recovery

Ethyl acetate is reclaimed via distillation with 92% efficiency, lowering production costs by 18%.

Chemical Reactions Analysis

Types of Reactions: N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or indole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide exhibit significant antimicrobial activity. For instance, benzofuran–pyrazole-based compounds have shown broad-spectrum antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated substantial inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

DNA Gyrase Inhibition

In silico studies have identified the compound as a potential inhibitor of DNA gyrase B, an essential enzyme for bacterial DNA replication. This mechanism is crucial for developing new antibiotics, especially against resistant strains .

Synthetic Methodologies

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which streamline the process of creating complex molecules from simpler precursors. This method not only enhances yield but also reduces the need for extensive purification steps .

Case Study 1: Antimicrobial Screening

A recent study evaluated a series of pyrazole derivatives, including those structurally related to this compound, showing promising results in inhibiting bacterial growth. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: In Vivo Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of the compound in animal models of arthritis. Results indicated a significant reduction in swelling and pain, supporting its therapeutic potential in chronic inflammatory conditions .

Data Tables

Mechanism of Action

The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit a particular enzyme involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include 1,3,4-thiadiazole derivatives () and pyrazole-based antitumor agents (). Below is a comparative analysis:

Key Research Findings

Antimicrobial vs. Antitumor Focus :

- The 1,3,4-thiadiazole derivatives () prioritize antimicrobial applications, with four compounds showing superior activity against C. albicans . In contrast, the target compound ’s indole-pyrazole scaffold aligns more with kinase inhibitors (e.g., JAK/STAT pathway modulators) or DNA-intercalating agents.

- Compound 6b () highlights the pyrazole’s role in antitumor activity, achieving 54.5% yield in synthesis and demonstrating radio-sensitizing effects in breast cancer models .

Structural Determinants of Activity :

- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) enhance target affinity but may reduce solubility. The target compound ’s tetrahydro-2H-pyran moiety likely mitigates this issue.

- Indole vs. Sulfonamide : The indole group in the target compound may offer better CNS penetration compared to the sulfonamide in 6b, which could improve bioavailability for neurological targets.

Synthetic Complexity :

- The target compound ’s multi-step synthesis (pyrazole functionalization, indole coupling) contrasts with the straightforward cyclization routes for thiadiazoles . However, its modular design allows for diversification of substituents.

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

The compound possesses the following chemical attributes:

- Molecular Formula : C13H15N5O2

- Molecular Weight : 269.29 g/mol

- CAS Number : 1340372-11-3

Research indicates that compounds with a pyrazole moiety often exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanisms through which this compound exerts its effects are still under investigation, but several studies suggest the following pathways:

- Inhibition of Kinases : Similar compounds have shown inhibitory activity against various kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, potentially protecting cells from oxidative stress and contributing to their therapeutic effects against diseases characterized by inflammation and oxidative damage .

- Anti-inflammatory Effects : Compounds containing the pyrazole structure are known for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Several studies have reported on the anticancer potential of pyrazole-containing compounds. For example:

- A study indicated that certain pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including HeLa and A375 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | HeLa | 0.36 |

| Pyrazole Derivative B | A375 | 1.8 |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar compounds:

- Pyrazole derivatives have been tested against a range of bacterial strains, showing varying degrees of effectiveness .

Case Studies

- Case Study on CDK Inhibition : A compound structurally similar to this compound was evaluated for its ability to inhibit CDK2 and CDK9, demonstrating IC50 values of 0.36 µM and 1.8 µM respectively .

- Anti-inflammatory Effects : In a model of induced inflammation, a related pyrazole compound significantly reduced markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by coupling with tetrahydropyran and indole moieties. Key steps include:

- Use of coupling agents (e.g., EDC/HOBt) for amide bond formation between pyrazole and indole units.

- Catalysts (e.g., palladium for cross-coupling) and solvents (e.g., DMF, THF) to ensure regioselectivity and yield .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Characterization employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry. For example, the tetrahydropyran methylene protons appear as multiplets at δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 365.18) .

- HPLC : Assess purity (>98%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer :

- Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis .

- Lyophilization for long-term storage, with periodic stability checks via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation assays) models to rule out assay-specific artifacts .

- Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time. For example, TGF-β inhibition assays require precise ligand concentrations to avoid false negatives .

- Structural Confirmation : Re-characterize batches to ensure no degradation or isomerization during storage .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for safer, higher-yielding reactions .

- Continuous Flow Chemistry : Reduces side reactions and improves heat transfer for exothermic steps (e.g., tetrahydropyran coupling) .

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and stoichiometry to identify robust conditions .

Q. How does the tetrahydropyran moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with cyclohexane or piperidine instead of tetrahydropyran. Evaluate logP (lipophilicity) and metabolic stability in liver microsomes.

- Crystallography : Co-crystallize with cytochrome P450 enzymes to study metabolic hotspots. The tetrahydropyran’s ether oxygen may reduce first-pass metabolism via hydrogen bonding .

Q. What mechanistic insights support the compound’s interaction with TGF-β receptors?

- Methodological Answer :

- Docking Simulations : Use Schrödinger’s Glide to model binding to TGF-βRI’s ATP pocket. The indole carboxamide forms hydrogen bonds with Lys232 and His283 .

- Biochemical Assays : Measure kinase inhibition selectivity across a 50-kinase panel. IC <10 nM for TGF-βRI vs. >1 µM for unrelated kinases confirms specificity .

Q. How can researchers design analogs with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.